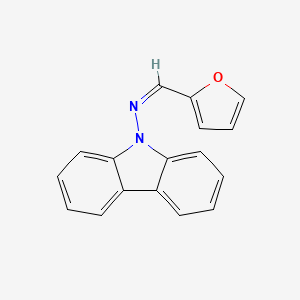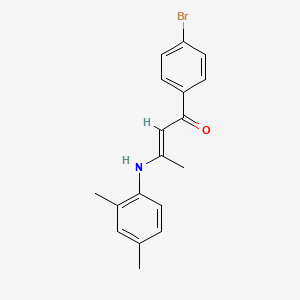![molecular formula C16H22N4O4 B5911431 N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5911431.png)
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxy group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole intermediate, followed by the introduction of the methoxy group. The final step involves the formation of the piperazine moiety through a condensation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the imine group may produce the corresponding amine derivative.
Aplicaciones Científicas De Investigación
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-N-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine
- (7-Methoxy-1,3-benzodioxol-5-yl)methanol
Uniqueness
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its combination of a benzodioxole ring, a methoxy group, and a piperazine moiety. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-19-3-5-20(6-4-19)10-15(21)18-17-9-12-7-13(22-2)16-14(8-12)23-11-24-16/h7-9H,3-6,10-11H2,1-2H3,(H,18,21)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJHGIEBJWVLI-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CC3=C(C(=C2)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CC3=C(C(=C2)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide](/img/structure/B5911350.png)
![N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
![2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B5911376.png)
![6-(hydroxymethyl)-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B5911381.png)
![5-bromo-N-[(Z)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B5911388.png)
![1-[(Z)-furan-2-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide](/img/structure/B5911403.png)

![4-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B5911436.png)
![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one](/img/structure/B5911459.png)

